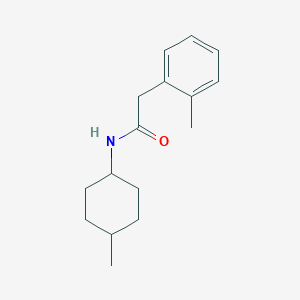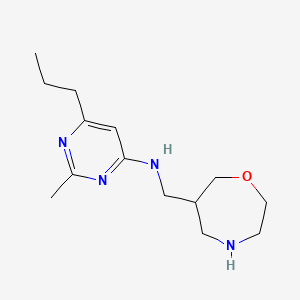![molecular formula C15H13N3O B5374224 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5374224.png)
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as MOA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of an oxadiazole ring and an aniline moiety. The compound is synthesized by a multi-step process, and its properties have been extensively studied to determine its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is not fully understood, but it is believed to act by inhibiting the growth and proliferation of microorganisms and cancer cells. It has been shown to inhibit the synthesis of DNA, RNA, and proteins, which are essential for the growth and survival of these cells.
Biochemical and Physiological Effects:
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as urease, tyrosinase, and acetylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the limitations is its potential toxicity, which requires careful evaluation before its use in lab experiments.
Future Directions
There are several future directions for the study of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline. One potential direction is the development of new antimicrobial agents based on the structure of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline. Another potential direction is the study of its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are required to fully understand the mechanism of action of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves a multi-step process that includes the reaction of 2-methylbenzonitrile with hydrazine hydrate to form 2-methylbenzohydrazide. The resulting compound is then reacted with carbon disulfide to form 2-methylbenzothiohydrazide. The final step involves the reaction of 2-methylbenzothiohydrazide with 2-chloro-5-nitroaniline to form 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline.
Scientific Research Applications
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied extensively for its potential applications in scientific research. It has been shown to have significant antimicrobial activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been shown to have potential anticancer activity against various cancer cell lines such as HeLa, MCF-7, and A549.
properties
IUPAC Name |
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-2-3-8-13(10)15-18-17-14(19-15)11-6-4-7-12(16)9-11/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGJISPBRKTXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5374161.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5374168.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5374175.png)
![4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine](/img/structure/B5374178.png)
![methyl {3-(4-ethoxyphenyl)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5374199.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5374204.png)

![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5374216.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5,6-dimethyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5374217.png)
![2-{4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5374231.png)
![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5374234.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)